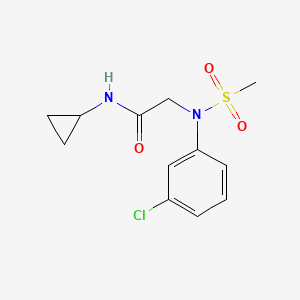
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 54626, is a synthetic compound that has been widely used in scientific research. It belongs to the class of glycineB site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. In
Mechanism of Action
CGP 54626 acts as a glycineB site antagonist, which means that it binds to a specific site on the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor that is involved in the modulation of receptor activity by glycine. By blocking this site, CGP 54626 reduces the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors and modulates the release of various neurotransmitters such as glutamate and dopamine. The exact mechanism of action of CGP 54626 is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
CGP 54626 has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the reduction of pain perception. It has also been shown to have neuroprotective effects in various models of neurological disorders such as stroke and traumatic brain injury. However, the exact nature and extent of these effects are still under investigation, and further research is needed to fully understand the biochemical and physiological effects of CGP 54626.
Advantages and Limitations for Lab Experiments
CGP 54626 has several advantages for use in lab experiments, including its high purity, stability, and specificity for the glycineB site of the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration. In addition, the effects of CGP 54626 on other receptors and signaling pathways are still not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on CGP 54626, including the investigation of its effects on other receptors and signaling pathways, the development of more specific and potent N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists, and the exploration of its potential therapeutic applications in various neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of CGP 54626, and to determine the optimal dosing and administration protocols for use in lab experiments.
Synthesis Methods
CGP 54626 can be synthesized through a multi-step process that involves the reaction of various reagents such as 3-chloroaniline, cyclopropylamine, and methylsulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been described in detail in various research articles, and it has been shown to yield a high-quality product that is suitable for scientific research.
Scientific Research Applications
CGP 54626 has been widely used in scientific research to study the role of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in various physiological and pathological processes. It has been shown to modulate the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in the central nervous system, which are involved in processes such as learning and memory, synaptic plasticity, and pain perception. The compound has been used to study the effects of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor blockade on these processes, and to investigate the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists in various neurological disorders.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15(8-12(16)14-10-5-6-10)11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAETPVMSVXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)
![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

